Lipophilicity (XLogP3) Comparison: Balanced Polarity Versus Carbamoyl, Unsubstituted, and Bromo Analogs
The target compound exhibits an XLogP3 of −0.2, placing it in an optimal intermediate lipophilicity window for oral bioavailability and aqueous solubility, whereas the closest carbamoyl analog (CAS 1006458-61-2) is substantially more hydrophilic (XLogP3 = −1.1), the unsubstituted scaffold (CAS 89532-73-0) is nearly identical in computed logP (−0.3) but lacks all hydrogen-bonding pharmacophore features, and the 3-bromo analog (CAS 1354706-32-3) is markedly more lipophilic (XLogP3 = +0.7) [1][2][3][4]. The XLogP3 difference of +0.9 between the target and the simple carbamoyl analog, and −0.9 versus the bromo analog, represents a >60-fold difference in computed octanol-water partition coefficient in each direction.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.2 (PubChem XLogP3 3.0); LogP = −1.22 (ChemSrc, alternative algorithm) |
| Comparator Or Baseline | 3-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic acid: XLogP3 = −1.1; 3-(1H-Pyrazol-1-yl)propanoic acid: XLogP3 = −0.3; 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid: XLogP3 = +0.7 |
| Quantified Difference | ΔXLogP3 = +0.9 vs. carbamoyl analog; ΔXLogP3 = +0.1 vs. unsubstituted scaffold; ΔXLogP3 = −0.9 vs. 3-bromo analog |
| Conditions | All XLogP3 values computed by PubChem XLogP3 3.0 algorithm from 2D molecular structure; ChemSrc LogP computed by alternative algorithm (likely ACD/Labs) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, aqueous solubility, and metabolic clearance; the intermediate XLogP3 of −0.2 positions this compound favorably within the typical oral drug-like space (XLogP3 0–3), whereas the carbamoyl analog (XLogP3 = −1.1) risks poor membrane permeability and the bromo analog (XLogP3 = +0.7) risks reduced solubility and enhanced CYP-mediated metabolism, making the target compound the most balanced starting point for lead optimization.
- [1] PubChem. Compound Summary for CID 19623564: 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid (XLogP3 = −0.2). https://pubchem.ncbi.nlm.nih.gov/compound/1006435-17-1 (accessed 2026-05-06). View Source
- [2] PubChem. Compound Summary for CID 19623322: 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid (XLogP3 = −1.1). https://pubchem.ncbi.nlm.nih.gov/compound/1006458-61-2 (accessed 2026-05-06). View Source
- [3] PubChem. Compound Summary for CID 1092972: 3-(1H-pyrazol-1-yl)propanoic acid (XLogP3 = −0.3). https://pubchem.ncbi.nlm.nih.gov/compound/89532-73-0 (accessed 2026-05-06). View Source
- [4] PubChem. Compound Summary for CID 66509438: 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid (XLogP3 = +0.7). https://pubchem.ncbi.nlm.nih.gov/compound/1354706-32-3 (accessed 2026-05-06). View Source
